4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide
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Overview
Description
4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide is a complex organic compound that features a chromen-4-one moiety, an acetamido group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one moiety can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido and dimethylamino groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-N-(3-(2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl)benzamide: shares structural similarities with other chromen-4-one derivatives and acetamido compounds.
Chromen-4-one Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Acetamido Compounds: Compounds with acetamido groups can have comparable pharmacological properties.
Uniqueness
The unique combination of the chromen-4-one moiety, acetamido group, and dimethylamino group in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDUQVQWLHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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